N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE
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Overview
Description
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features both oxazole and xanthene moieties The oxazole ring is known for its biological activity, while the xanthene structure is often used in dyes and fluorescent materials
Mechanism of Action
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under dehydrating conditions.
Attachment of the Xanthene Moiety: The xanthene structure can be introduced via a Friedel-Crafts alkylation reaction, where the oxazole derivative reacts with a xanthene precursor in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the xanthene-oxazole intermediate with an amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or the xanthene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the oxazole ring or the xanthene structure, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, fluorescent markers, and other materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An oxazole derivative with antidiabetic properties.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Oxaprozin: A COX-2 inhibitor featuring an oxazole structure.
Uniqueness
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of oxazole and xanthene structures, which confer both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-12-14(25-22-13)10-11-21-20(23)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,12,19H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXLBUTJPCXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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